1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol
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Overview
Description
1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of two naphthalene rings connected through a methyleneamino group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the one-pot multicomponent reaction, which includes the reaction of aromatic aldehydes, amines, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid . This method is advantageous due to its simplicity, high yield, and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanamine derivatives .
Scientific Research Applications
1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to DNA gyrase, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1-[(Dimethylamino)methyl]naphthalen-2-ol: Similar in structure but with a dimethylamino group instead of a methyleneamino group.
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol: Differing by the presence of a hydroxyl group.
Uniqueness
1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
6341-74-8 |
---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[[2-(methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H17NO/c1-23-21-12-10-15-6-2-4-8-17(15)19(21)14-20-18-9-5-3-7-16(18)11-13-22(20)24/h2-13,24H,1,14H2 |
InChI Key |
ANCIBMWETFMZNR-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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